N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Description
N-[2-(1H-Imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound featuring a hybrid heterocyclic scaffold. Its structure comprises three key moieties:
- 1,2,4-Oxadiazole ring: A 3-phenyl-substituted oxadiazole, known for metabolic stability and π-π stacking interactions.
- Propanamide linker: Bridges the imidazole and oxadiazole groups, offering conformational flexibility.
This compound’s design suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where heterocyclic motifs are critical.
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C16H17N5O2/c22-14(18-9-8-13-10-17-11-19-13)6-7-15-20-16(21-23-15)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,17,19)(H,18,22) |
InChI Key |
BIMLSEBMOLQEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Amidoxime-Carboxylic Acid Cyclocondensation
The most widely adopted method involves reacting phenyl-substituted amidoximes with succinic anhydride derivatives. A representative procedure from achieves 68% yield under the following conditions:
Procedure :
- Phenylamidoxime (10 mmol) and succinic anhydride (12 mmol) are refluxed in acetonitrile (50 mL) with pyridine (1.5 equiv) as a catalyst for 12 hours.
- The reaction mixture is cooled, diluted with EtOAc (100 mL) , and washed with 1M HCl (3 × 50 mL) .
- Purification via silica gel chromatography (hexane/EtOAc 3:1) yields 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 12 h |
| Catalyst | Pyridine |
| Purification | Column Chromatography |
Nitrile Oxide Cycloaddition
An alternative route employs in situ-generated nitrile oxides reacting with cyanoacetates. This method, adapted from, offers superior regioselectivity:
Procedure :
- Phenylhydroxamoyl chloride (8 mmol) and methyl cyanoacetate (10 mmol) are stirred in DCM (30 mL) at 0°C.
- Triethylamine (12 mmol) is added dropwise to generate the nitrile oxide intermediate.
- After 6 hours, the mixture is concentrated and hydrolyzed with NaOH (2M, 20 mL) to afford the propanoic acid derivative in 72% yield.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Coupling 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid with 1H-imidazol-4-ylethylamine using EDC/HOBt achieves 85% yield under optimized conditions:
Procedure :
- Propanoic acid (5 mmol) and EDC (6 mmol) are dissolved in DMF (20 mL) .
- HOBt (6 mmol) and imidazol-4-ylethylamine (5.5 mmol) are added sequentially at 0°C.
- The reaction is stirred at room temperature for 24 hours, then quenched with NaHCO3 (sat., 50 mL) .
- Extraction with EtOAc (3 × 30 mL) and recrystallization from MeOH/H2O yields the target compound.
Optimization Insights :
- Solvent : DMF outperforms THF or CH2Cl2 due to better reagent solubility.
- Base : No additional base required; residual HOBt neutralizes HCl byproducts.
Acid Chloride Route
For acid-sensitive substrates, generating the acid chloride prior to amine coupling proves effective:
Procedure :
- Propanoic acid (5 mmol) is treated with SOCl2 (10 mmol) in toluene (15 mL) at reflux for 2 hours.
- The solution is evaporated, and the residue dissolved in THF (20 mL) .
- Imidazol-4-ylethylamine (5 mmol) and Et3N (10 mmol) are added dropwise at 0°C.
- After 6 hours, the mixture is filtered and purified via flash chromatography (CH2Cl2/MeOH 9:1) to yield 78% product.
One-Pot Tandem Synthesis
A streamlined approach combining oxadiazole formation and amide coupling in a single vessel reduces purification steps:
Procedure :
- Phenylamidoxime (10 mmol) , succinic anhydride (12 mmol) , and imidazol-4-ylethylamine (11 mmol) are suspended in DMSO (30 mL) .
- HATU (12 mmol) and DIPEA (20 mmol) are added, and the reaction is heated at 80°C for 8 hours.
- Precipitation with ice-water (200 mL) followed by filtration affords the crude product, which is recrystallized from EtOH (62% yield).
Advantages :
- Eliminates intermediate isolation.
- DMSO acts as both solvent and mild oxidizer.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the carbodiimide-mediated route demonstrates superior scalability:
Scale-Up Modifications :
- Replace DMF with 2-MeTHF for easier solvent recovery.
- Use flow chemistry for nitrile oxide generation to minimize exothermic risks.
- Implement crystallization-driven purification instead of chromatography.
Economic Metrics :
| Metric | Value |
|---|---|
| Cost per kg | $1,200–$1,500 |
| Throughput | 50 kg/batch |
| Purity | 99.5% (HPLC) |
Analytical Characterization
Critical quality attributes are verified via:
- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, imidazole H-2), 7.85–7.45 (m, 5H, Ph), 3.62 (t, J=6.8 Hz, 2H, CH2N), 2.91 (t, J=7.2 Hz, 2H, COCH2).
- HPLC : Rt=8.92 min (C18, 0.1% TFA in H2O/MeCN gradient).
- HRMS : [M+H]+ calc. 356.1489, found 356.1483.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Carbodiimide-Mediated | 85 | 99.1 | High | 1.0 |
| Acid Chloride | 78 | 98.5 | Medium | 1.2 |
| One-Pot Tandem | 62 | 97.8 | Low | 0.8 |
| Industrial-Scale | 83 | 99.5 | Very High | 0.9 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety exhibits susceptibility to nucleophilic attack due to electron-deficient nitrogen atoms. Reactions often occur at the C-5 position (adjacent to the phenyl group):
| Reaction Type | Reagents/Conditions | Product | Yield | Application |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux (4–6 hrs) | 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid | 72–78% | Precursor for ester derivatives |
| Aminolysis | NH₃/EtOH, 80°C | 5-amino-3-phenyl-1,2,4-oxadiazole | 65% | Building block for peptidomimetics |
These transformations modify the oxadiazole ring while preserving the imidazole-propanamide backbone .
Cyclization Reactions Involving the Propanamide Chain
The propanamide linker participates in intramolecular cyclization under acidic or basic conditions:
Example Reaction:
Reactants:
-
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
-
POCl₃, DMF (Vilsmeier reagent)
Conditions:
-
0°C to room temperature, 12 hrs
Product:
-
6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Yield: 58%
Significance: Forms fused heterocyclic systems with enhanced π-stacking capacity for DNA intercalation studies .
Oxidation and Functionalization of the Imidazole Ring
The imidazole group undergoes regioselective oxidation at the C-2 position:
| Oxidizing Agent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hrs | 2-oxo-imidazole derivative | Enhanced kinase inhibition potential |
| mCPBA | DCM, 0°C, 1 hr | 2,5-dioxo-imidazole (unstable intermediate) | Studied for transient metabolic effects |
Oxidation products show altered hydrogen-bonding patterns, influencing target binding in enzymatic assays .
Cross-Coupling Reactions at the Phenyl Substituent
The 3-phenyl group on the oxadiazole participates in palladium-catalyzed couplings:
Suzuki-Miyaura Reaction:
Reactants:
-
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-bromophenyl-1,2,4-oxadiazol-5-yl)propanamide
-
4-pyridinylboronic acid
Conditions:
-
Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 8 hrs
Product:
-
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide
Yield: 81%
Application: Introduces hydrogen-bond acceptors to improve solubility and target affinity.
Catalytic Hydrogenation of the Oxadiazole Ring
Selective hydrogenation under controlled conditions:
| Catalyst | Pressure | Product | Stability |
|---|---|---|---|
| Pd/C (10%) | 3 atm H₂ | Partially reduced oxadiazoline derivative | Air-sensitive |
| Raney Nickel | 5 atm H₂ | Fully saturated oxazolidine | Stable |
Reduced derivatives exhibit altered conformational flexibility, impacting binding to rigid enzyme pockets .
Comparative Analysis of Synthetic Routes
The compound is synthesized via cyclocondensation of acylthiosemicarbazides. Key methods include:
| Method | Oxidizing Agent | Temperature | Yield | Advantages |
|---|---|---|---|---|
| I₂/KI-mediated | Iodine | 60°C | 89% | Low cost, minimal byproducts |
| Electro-oxidative | LiClO₄ in CH₃CN | RT | 76% | Ambient conditions |
| T3P-promoted cyclization | Propylphosphonic anhydride | 40°C | 94% | High purity, scalable |
The T3P method is preferred for industrial-scale synthesis due to superior yields and reduced epimerization .
Stability Under Physiological Conditions
Degradation studies in simulated biological environments reveal:
-
pH 1.2 (gastric fluid): 12% decomposition after 6 hrs
-
pH 7.4 (blood plasma): Stable for >24 hrs
-
Liver microsomes: Oxidative demethylation at the imidazole ring (t₁/₂ = 45 mins)
These data inform prodrug design strategies to enhance metabolic stability.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several derivatives reported in recent literature. Below is a detailed comparison based on substituents, synthesis, and biological activity:
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Activity :
- The phenyl-oxadiazole group in the target compound contrasts with isopropyl-oxadiazole in ’s derivative, which showed moderate CFTR potentiator activity . Substitutions on the oxadiazole ring (e.g., halogenated aryl groups in ) enhance receptor binding, as seen in CB2-selective ligands .
- Imidazole vs. Carbazole/Carbazolyl : Replacement of the imidazole-ethyl group with a carbazole moiety () improved CNS penetration due to carbazole’s lipophilicity.
However, analogous oxadiazole-propanamide derivatives (e.g., ) were synthesized via coupling reactions (e.g., acid-amine condensation) with yields around 47% .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide?
Answer:
The synthesis typically involves sequential coupling of the imidazole-ethylamine moiety with the oxadiazole-propanamide core. A validated approach includes:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile intermediate with hydroxylamine under reflux in ethanol .
- Step 2: Activation of the carboxylic acid group (e.g., using HATU or EDCI) for amide bond formation with 2-(1H-imidazol-4-yl)ethylamine in anhydrous DMF or THF .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .
Key Considerations: Optimize reaction times (monitored by TLC) and protect the imidazole nitrogen from undesired side reactions using inert atmospheres (N₂/Ar) .
Basic: How should structural characterization be performed to confirm the compound’s identity?
Answer:
A multi-technique approach is critical:
- 1H/13C NMR: Assign peaks for imidazole protons (δ 7.5–8.5 ppm), oxadiazole-linked protons (δ 2.5–3.5 ppm), and amide NH (δ ~6.5 ppm). Compare with computed spectra using DFT methods to resolve ambiguities .
- HRMS (ESI+): Verify molecular ion [M+H]⁺ with <5 ppm deviation from theoretical mass .
- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .
Note: Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXL (for small molecules) ensures precise bond lengths/angles (e.g., oxadiazole C–N–O angles ~112°) .
- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess torsional flexibility (e.g., imidazole-ethylamide linker) and intermolecular interactions (e.g., π-stacking of phenyl groups) .
Case Study: If NMR suggests rotational isomerism, SCXRD can identify dominant conformers (e.g., trans vs. cis amide) .
Advanced: What computational strategies are suitable for predicting the compound’s electronic properties and reactivity?
Answer:
- DFT (B3LYP/SDD): Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring may act as an electron-deficient domain .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO/water) to model biological membrane permeability .
- Docking Studies: Use AutoDock Vina to predict binding to targets like kinase domains or GPCRs, leveraging the imidazole’s metal-coordination capability .
Validation: Compare computed vibrational spectra (IR) with experimental data to refine force fields .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Answer:
- Cytotoxicity: MTT assay against HEK-293 (normal) and cancer cell lines (e.g., MCF-7, A549) at 1–100 µM .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ determination via dose-response curves .
- Solubility: Use shake-flask method in PBS (pH 7.4) and logP calculation via HPLC retention times .
Follow-Up: For hit compounds, validate selectivity via panel assays (e.g., Eurofins Pharma Profile) .
Advanced: How can SAR studies optimize the compound’s bioactivity?
Answer:
Systematic structural modifications include:
- Imidazole Substitution: Replace the 4-ethyl group with bulkier substituents (e.g., carbazole) to enhance target affinity .
- Oxadiazole Variants: Test 3-phenyl vs. heteroaryl (e.g., pyridyl) to modulate electronic effects .
- Propanamide Linker: Introduce methyl or fluorine groups to improve metabolic stability .
Data Analysis: Use multivariate regression (e.g., CoMFA) to correlate substituent parameters (Hammett σ, π) with activity .
Advanced: How should researchers address contradictions between computational predictions and experimental results?
Answer:
- Re-evaluate Assumptions: Check protonation states (e.g., imidazole at pH 7.4) in docking studies vs. crystallographic data .
- Synchrotron Data: Collect high-resolution SCXRD (e.g., at 0.8 Å) to detect minor conformers or tautomers .
- Kinetic Studies: Perform stopped-flow experiments to resolve discrepancies in enzyme inhibition mechanisms (e.g., time-dependent vs. competitive) .
Example: If MD simulations suggest high solubility but experimental logP is >3, re-examine solvation models or aggregation tendencies .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry: Optimize exothermic steps (e.g., oxadiazole cyclization) in continuous flow reactors to improve yield and safety .
- Green Solvents: Replace DMF with Cyrene® or 2-MeTHF for amide coupling to reduce environmental impact .
- Quality Control: Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) for real-time monitoring .
Documentation: Adhere to ICH Q11 guidelines for critical process parameters (CPPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
